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molecular formula C11H10N2O4 B8749574 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE

6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE

Cat. No. B8749574
M. Wt: 234.21 g/mol
InChI Key: UVNGEPOWQCFTDI-UHFFFAOYSA-N
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Patent
US07691867B2

Procedure details

Dimethylformamide (0.5 ml) was added to a solution of 7-(acetoxy)-6-methoxyquinazolin-4-(3H)-one (2.0 g, 8.5 mmol) in thionyl chloride (32 ml) and the reaction mixture was heated at reflux for 1.5 hours. Upon cooling to ambient temperature, the thionyl chloride was removed in vacuo and azeotroped twice with toluene. The residue was diluted with dichloromethane (15 ml), a solution of 10% ammonia in methanol (80 ml) added and the mixture heated at 80° C. for 10 minutes. Upon cooling to ambient temperature, the solvent was evaporated to almost complete dryness, water was added and the pH adjusted to 7 with dilute hydrochloric acid. The resultant precipitate was collected by filtration and dried in vacuo at 35° C. for 18 hours to yield 4-chloro-7-hydroxy-6-methoxyquinazoline (1.65 g, 92% yield):
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=O.C([O:9][C:10]1[CH:19]=[C:18]2[C:13]([C:14](=O)[NH:15][CH:16]=[N:17]2)=[CH:12][C:11]=1[O:21][CH3:22])(=O)C.S(Cl)([Cl:25])=O>>[Cl:25][C:14]1[C:13]2[C:18](=[CH:19][C:10]([OH:9])=[C:11]([O:21][CH3:22])[CH:12]=2)[N:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(=O)OC1=C(C=C2C(NC=NC2=C1)=O)OC
Name
Quantity
32 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the thionyl chloride was removed in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped twice with toluene
ADDITION
Type
ADDITION
Details
The residue was diluted with dichloromethane (15 ml)
ADDITION
Type
ADDITION
Details
a solution of 10% ammonia in methanol (80 ml) added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 80° C. for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to almost complete dryness, water
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The resultant precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 35° C. for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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